Synthetic Yield Comparison: 2,4-Dicyano-3-ethyl-3-methylglutarimide vs. Unsubstituted Glutarimide via Guareschi Condensation
2,4-Dicyano-3-ethyl-3-methylglutarimide is synthesized via the Guareschi condensation of ethyl cyanoacetate and 2-butanone, achieving a reported yield of approximately 79% [1]. In contrast, the synthesis of the unsubstituted parent glutarimide core via analogous condensation methodologies typically proceeds with significantly lower yields due to the absence of stabilizing alkyl substituents that direct cyclization and minimize side reactions [2]. This 79% yield represents a practical benchmark for evaluating synthetic routes to this specific β,β-dialkyl-α,α′-dicyanoglutarimide scaffold and underscores the compound's favorable synthetic accessibility relative to less substituted glutarimide precursors.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | Approximately 79% yield |
| Comparator Or Baseline | Unsubstituted glutarimide (parent core) synthesized via analogous condensation |
| Quantified Difference | Not explicitly quantified in available source; reported target compound yield is ~79%, while typical yields for unsubstituted analogs are described as 'lower' or 'poorer' in class-level literature [2]. |
| Conditions | Reaction of ethyl cyanoacetate and 2-butanone (Guareschi condensation conditions) |
Why This Matters
A well-characterized and efficient synthetic route with a defined yield (~79%) ensures reliable supply, batch-to-batch consistency, and cost-effective procurement for research and development applications.
- [1] Chem960. 2,4-Dicyano-3-ethyl-3-methylglutarimide Synthetic Routes. View Source
- [2] Handley GJ, et al. Compounds Derived from β-Substituted Glutaric Acids: Glutarimides, Glutaramic Acids, 1,5-Pentane Diols. CSIRO Publishing. View Source
